

# Evolution of dentin bonding agents from first to second generation.

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An In-depth Technical Guide on the Evolution of Dentin Bonding Agents: First to Second Generation

## Introduction

The advent of adhesive dentistry marked a paradigm shift in restorative dental procedures, moving from mechanically retentive preparations to conservative, adhesion-based restorations. The core of this revolution lies in the development of dentin bonding agents (DBAs), materials designed to create a durable bond between restorative materials and the complex dentin substrate. The evolution of these agents is commonly categorized into generations, each representing a significant change in chemical composition, mechanism of action, and clinical protocol. This guide provides a detailed technical analysis of the first and second generations of dentin bonding agents, focusing on their chemical principles, performance metrics, and the foundational knowledge they provided for subsequent advancements.

## First-Generation Dentin Bonding Agents (1950s - 1960s)

The earliest attempts at dentin adhesion were pioneered in the 1950s and 1960s, representing the first generation of bonding agents.<sup>[1][2]</sup> These systems were conceptually straightforward, aiming to create a direct chemical link to the tooth structure.

## Core Concept and Mechanism of Action

The primary strategy of first-generation agents was to achieve a chemical bond with the inorganic component of dentin. The mechanism was based on the principle of chelation, where a surface-active co-monomer would form an ionic bond with the calcium ions present in the hydroxyapatite of the tooth structure.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) One end of the monomer was designed to bond to dentin, while the other end would co-polymerize with the restorative composite resin.[\[7\]](#)

A critical characteristic of this generation was its approach to the smear layer—the layer of debris created on the dentin surface during cavity preparation. First-generation agents were applied directly over the smear layer, essentially ignoring its presence and making no attempt to remove or modify it.[\[2\]](#)[\[8\]](#)[\[9\]](#)

## Chemical Composition

The composition of first-generation DBAs was centered around bifunctional molecules. Key components included:

- Glycerophosphoric acid dimethacrylate (GPDM): One of the first compounds investigated, it was believed that the hydrophilic phosphate group could bond with calcium ions in hydroxyapatite.[\[2\]](#)[\[7\]](#)[\[10\]](#)
- N-phenylglycine-glycidyl methacrylate (NPG-GMA): This surface-active co-monomer was a foundational component of the first commercially available products.[\[2\]](#)[\[4\]](#)[\[8\]](#)[\[11\]](#) It was designed to enhance the wetting of the dentin surface and chelate with calcium.[\[12\]](#)
- Other formulations also explored the use of polyurethanes and cyanoacrylates.[\[1\]](#)[\[4\]](#)[\[8\]](#)[\[9\]](#)

## Clinical Performance and Limitations

The clinical outcomes for first-generation bonding agents were largely disappointing.[\[1\]](#)[\[5\]](#)[\[8\]](#) The bond created was weak and highly susceptible to hydrolysis in the oral environment, leading to rapid degradation.[\[12\]](#) This hydrolytic instability, combined with very low bond strengths, resulted in high failure rates, with some studies reporting a 50% failure rate within six months.[\[8\]](#)[\[9\]](#) The inability to effectively manage the smear layer was a major contributor to their poor performance.

# Second-Generation Dentin Bonding Agents (Late 1970s - Early 1980s)

Nearly two decades after the first attempts, the second generation of DBAs was introduced, seeking to improve upon the failures of their predecessors.[\[1\]](#)

## Core Concept and Mechanism of Action

The second generation represented an evolutionary step, though not a revolutionary one. Instead of ignoring the smear layer, these agents attempted to bond to it.[\[2\]](#)[\[8\]](#)[\[13\]](#) The primary mechanism of action was an ionic interaction between negatively charged phosphate groups within the adhesive resin and the positively charged calcium ions abundant in the smear layer.[\[3\]](#)[\[5\]](#)[\[7\]](#)[\[14\]](#)[\[15\]](#) The belief was that by bonding to the smear layer, an indirect link to the underlying dentin could be established.

## Chemical Composition

The chemistry of second-generation agents was predominantly based on phosphate esters of methacrylate derivatives.[\[3\]](#) Key components included:

- Halophosphorus esters of Bis-GMA: These molecules were designed to provide a phosphate group for ionic bonding to the calcium in the smear layer.[\[1\]](#)[\[10\]](#)
- Phenyl-P and HEMA (2-hydroxyethyl methacrylate): The inclusion of HEMA, a hydrophilic monomer, was intended to improve wetting and interaction with the moist dentin surface.[\[5\]](#)[\[14\]](#)

## Clinical Performance and Limitations

While second-generation agents demonstrated higher in-vitro bond strengths compared to the first generation, their clinical success remained poor.[\[1\]](#) The fundamental flaw was bonding to the smear layer, which is an unstable, loosely attached layer of debris. The ionic bond formed was also highly susceptible to hydrolysis from oral fluids and water within the dentin itself, leading to bond degradation, debonding, and microleakage over time.[\[7\]](#)[\[10\]](#) Clinical studies reported failure rates of 30% at one year.[\[9\]](#) This generation's shortcomings highlighted the critical need to either modify or completely remove the smear layer to achieve a reliable and durable bond to the underlying dentin.

## Data Presentation: Comparative Summary

The following table summarizes the key characteristics and performance metrics of the first and second-generation dentin bonding agents.

Feature	First Generation	Second Generation
Time Period	1950s - 1960s[1][2]	Late 1970s - Early 1980s[2][7]
Core Concept	Chemical adhesion to dentin via chelation.[3][4]	Ionic bonding to the smear layer.[5][14]
Smear Layer Treatment	Ignored; applied directly on top.[8][9]	Retained; used as the bonding substrate.[2][13]
Key Chemical Components	NPG-GMA, GPDM, Cyanoacrylates.[1][4][8]	Phosphate esters of Bis-GMA, Phenyl-P, HEMA.[1][10][14]
In-Vitro Bond Strength	1 - 3 MPa[7][16]	4.5 - 6 MPa[9][16]
Clinical Performance	Very poor; high failure rates (50% at 6 months).[8][9]	Poor; bond degraded due to hydrolysis.[7][10]
Commercial Examples	Cervident, Cosmic Bond.[5][6]	Scotchbond, Prisma Universal Bond, Clearfil.[1][2][3]

## Experimental Protocols: Shear Bond Strength Testing

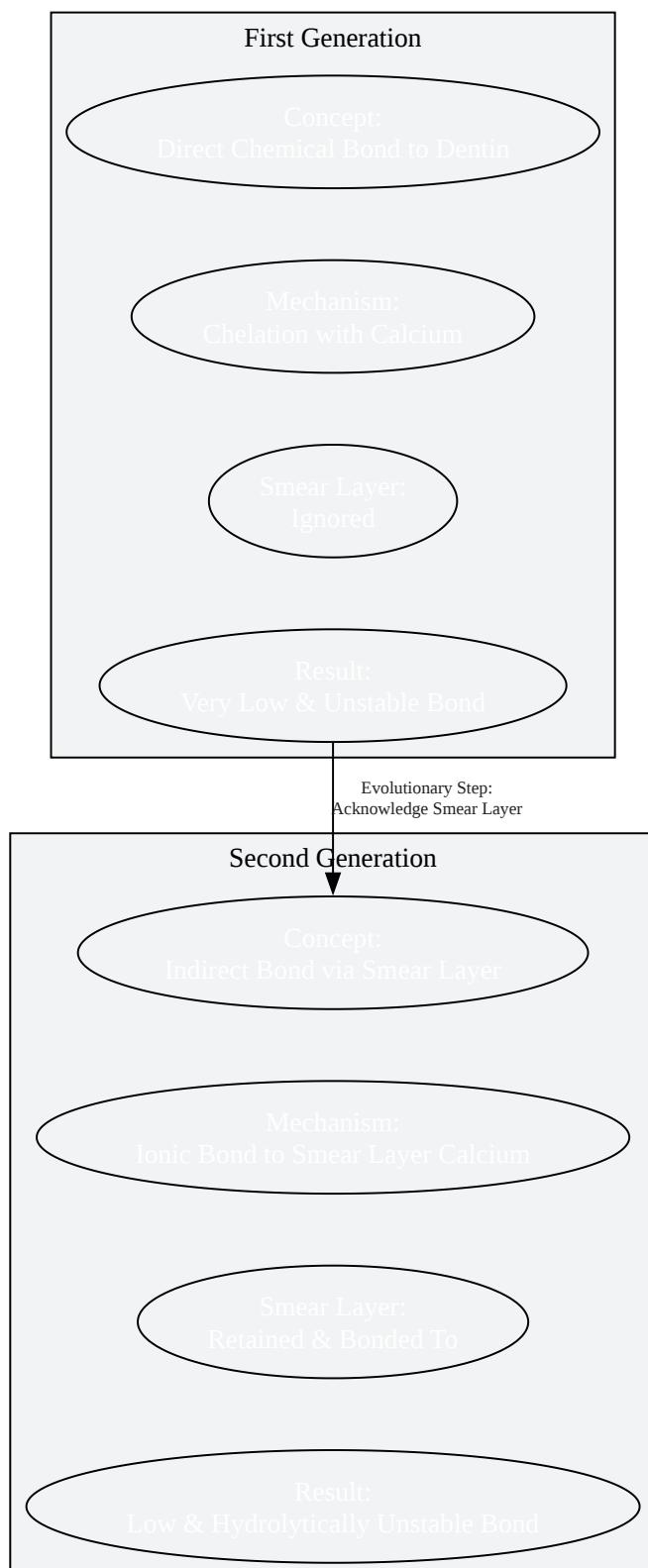
The primary quantitative data used to evaluate the efficacy of dentin bonding agents is bond strength, typically measured via shear or microtensile testing. The following is a generalized protocol for a shear bond strength test, synthesized from common methodologies in dental materials research.[17]

- **Tooth Preparation:** Extracted human molars are collected and stored in a hydrating solution. The teeth are embedded in acrylic resin blocks, leaving the occlusal surface exposed.
- **Substrate Creation:** The occlusal enamel is ground away using a low-speed diamond saw under water cooling to expose a flat, superficial dentin surface.

- Standardization of Smear Layer: The exposed dentin surface is abraded with 600-grit silicon carbide paper for a consistent duration (e.g., 60 seconds) under running water to create a standardized smear layer.[17]
- Bonding Agent Application: The dentin bonding agent is applied to the prepared surface according to the manufacturer's specific instructions for that generation of product.
- Composite Application: A cylindrical mold (e.g., 4 mm diameter, 5 mm height) is placed onto the treated dentin surface.[17] Composite resin is incrementally packed into the mold and light-cured.
- Specimen Storage: After the mold is removed, the bonded specimens are stored in distilled water at 37°C for 24 hours to allow the bond to mature.
- Mechanical Testing: The specimen is secured in a universal testing machine. A shearing load is applied to the base of the composite cylinder at a constant crosshead speed (e.g., 1 mm/min) until bond failure occurs.[17]
- Data Calculation: The force at failure (in Newtons) is recorded. The shear bond strength (in Megapascals, MPa) is calculated by dividing the failure load by the bonded surface area (in  $\text{mm}^2$ ).

## Visualizations

### Logical Evolution from 1st to 2nd Generation```dot



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Caption: Standardized workflow for shear bond strength testing.

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